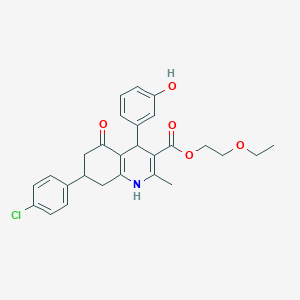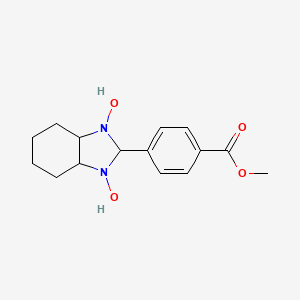
methyl 4-(1,3-dihydroxyoctahydro-1H-benzimidazol-2-yl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(1,3-dihydroxyoctahydro-1H-benzimidazol-2-yl)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been synthesized using different methods.
作用机制
The mechanism of action of methyl 4-(1,3-dihydroxyoctahydro-1H-benzimidazol-2-yl)benzoate is not fully understood. However, studies have shown that it can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to inhibit the replication of certain viruses and bacteria by interfering with their DNA synthesis and replication.
Biochemical and Physiological Effects:
Methyl 4-(1,3-dihydroxyoctahydro-1H-benzimidazol-2-yl)benzoate has been found to have several biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. It has also been found to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6. Additionally, it has been reported to decrease the levels of lipid peroxidation products, which are markers of oxidative stress.
实验室实验的优点和局限性
Methyl 4-(1,3-dihydroxyoctahydro-1H-benzimidazol-2-yl)benzoate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. It is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood. Additionally, more studies are needed to determine its toxicity and potential side effects.
未来方向
There are several future directions for research on methyl 4-(1,3-dihydroxyoctahydro-1H-benzimidazol-2-yl)benzoate. One of the potential areas of research is its use as a fluorescent probe for detecting metal ions in biological systems. Another area of research is its potential use as a therapeutic agent for the treatment of cancer, viral, and bacterial infections. Additionally, more studies are needed to determine its toxicity and potential side effects. Overall, further research on methyl 4-(1,3-dihydroxyoctahydro-1H-benzimidazol-2-yl)benzoate is warranted to fully understand its potential applications in various fields of scientific research.
合成方法
Methyl 4-(1,3-dihydroxyoctahydro-1H-benzimidazol-2-yl)benzoate can be synthesized using various methods. One of the most commonly used methods is the one-pot three-component reaction. This method involves the reaction of 2-aminobenzimidazole, dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, and sodium borohydride in ethanol under reflux conditions. The reaction mixture is then acidified with hydrochloric acid, and the resulting precipitate is filtered and washed to obtain the desired product.
科学研究应用
Methyl 4-(1,3-dihydroxyoctahydro-1H-benzimidazol-2-yl)benzoate has potential applications in various fields of scientific research. It has been studied for its antitumor, antiviral, and antibacterial properties. It has also been found to possess anti-inflammatory and antioxidant activities. Additionally, it has been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.
属性
IUPAC Name |
methyl 4-(1,3-dihydroxy-3a,4,5,6,7,7a-hexahydro-2H-benzimidazol-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-21-15(18)11-8-6-10(7-9-11)14-16(19)12-4-2-3-5-13(12)17(14)20/h6-9,12-14,19-20H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRHSHKDJDMRJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2N(C3CCCCC3N2O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(1,3-dihydroxy-3a,4,5,6,7,7a-hexahydro-2H-benzimidazol-2-yl)benzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-4-fluorobenzamide](/img/structure/B5183498.png)
![ethyl 5-phenyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5183505.png)
![ethyl 3-{2-[(2-chloro-4-methylphenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5183509.png)
![1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-4-piperidinol](/img/structure/B5183526.png)
![dimethyl 3,3'-methylenebis[6-(1-naphthoylamino)benzoate]](/img/structure/B5183528.png)
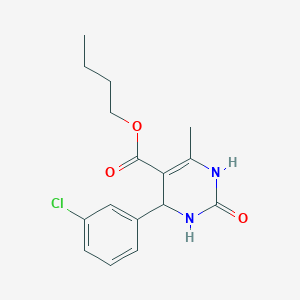
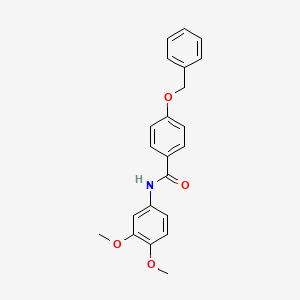
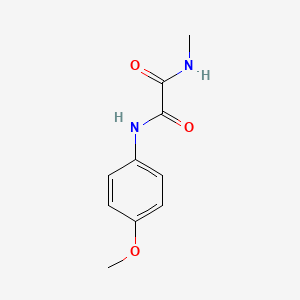

![diethyl 4-(3,4-dichlorophenyl)-1-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5183562.png)
![methyl 3-(2,5-dimethylbenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5183571.png)
![N-[(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-ethyl-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5183573.png)
